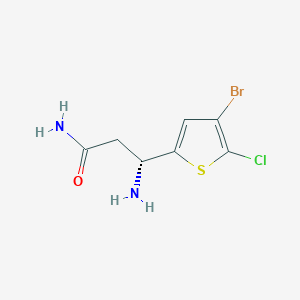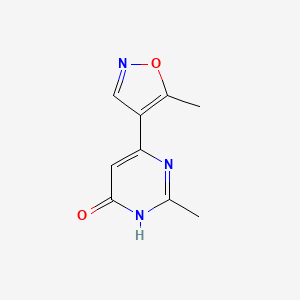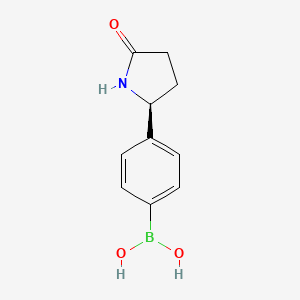
3-Formyl-1-benzothiophene-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-1-benzothiophene-7-carboxylic acid is a heterocyclic compound that features a benzothiophene core with formyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-1-benzothiophene-7-carboxylic acid typically involves the functionalization of the benzothiophene core. One common method includes the formylation of 1-benzothiophene-7-carboxylic acid using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-1-benzothiophene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol.
Substitution: Various electrophiles in the presence of Lewis acids like AlCl3.
Major Products:
Oxidation: 3-Carboxy-1-benzothiophene-7-carboxylic acid.
Reduction: 3-Hydroxymethyl-1-benzothiophene-7-carboxylic acid.
Substitution: Substituted benzothiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-Formyl-1-benzothiophene-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Formyl-1-benzothiophene-7-carboxylic acid in biological systems is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, such as enzymes and receptors, through its functional groups. The formyl and carboxylic acid groups can form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity.
Comparison with Similar Compounds
- 1-Benzothiophene-3-carboxylic acid
- 3-Methyl-1-benzothiophene-7-carboxylic acid
- 3-Hydroxy-1-benzothiophene-7-carboxylic acid
Comparison: 3-Formyl-1-benzothiophene-7-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its analogs, it offers a broader range of functionalization possibilities, making it a valuable intermediate in synthetic organic chemistry .
Properties
Molecular Formula |
C10H6O3S |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
3-formyl-1-benzothiophene-7-carboxylic acid |
InChI |
InChI=1S/C10H6O3S/c11-4-6-5-14-9-7(6)2-1-3-8(9)10(12)13/h1-5H,(H,12,13) |
InChI Key |
SWIFLRMYOZDNAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)SC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


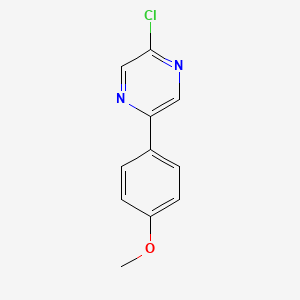
![2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13340535.png)
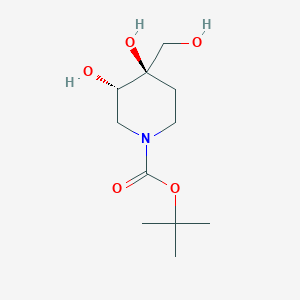

![3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13340557.png)
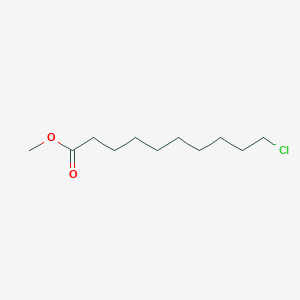
![2-(Benzyloxy)spiro[3.5]nonan-7-one](/img/structure/B13340569.png)


